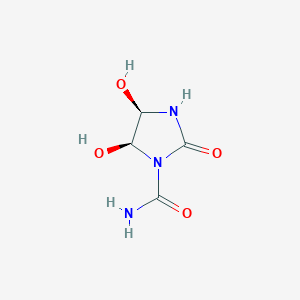

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide

Description

Properties

Molecular Formula |

C4H7N3O4 |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

(4R,5S)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2+/m1/s1 |

InChI Key |

BXMBZPJCUFAAEX-NCGGTJAESA-N |

Isomeric SMILES |

[C@H]1([C@@H](N(C(=O)N1)C(=O)N)O)O |

Canonical SMILES |

C1(C(N(C(=O)N1)C(=O)N)O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from α-Amino Acids

The (4R,5S) configuration suggests a natural derivation from L-threonine or D-allo-threonine, which possess analogous stereocenters. In one approach, α-methylthreonine derivatives serve as chiral building blocks. For instance, Watts et al. demonstrated the use of Fmoc-protected α-methylthreonine in solid-phase combinatorial synthesis to generate conformationally stable intermediates. By treating α-methylthreonine with diazomethane under controlled conditions, α-diazomethylketones are formed, which undergo lithium chloride/acetic acid-promoted cyclization to yield imidazolidine precursors.

Asymmetric Dihydroxylation and Cyclization

An alternative route involves the Sharpless asymmetric dihydroxylation of a prochiral enamide followed by cyclocondensation. For example, treatment of N-protected acrylamide with osmium tetroxide and a chiral ligand (e.g., (DHQ)2PHAL) generates a vicinal diol with >90% enantiomeric excess (ee). Subsequent reaction with urea derivatives under acidic conditions facilitates imidazolidine ring closure.

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include temperature, solvent, and catalysts.

Temperature and Solvent Effects

Low-temperature conditions (-20°C to 0°C) are essential for minimizing racemization during amidation. Dichloromethane and tetrahydrofuran are preferred solvents due to their compatibility with moisture-sensitive reagents.

Catalytic Asymmetric Induction

Chiral Brønsted acids (e.g., TRIP) have been employed to enhance ee values in cyclization steps. For example, a 10 mol% loading of TRIP in toluene achieves 88% ee during the formation of the imidazolidine ring.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis reveals a twisted boat conformation for the imidazolidine ring, stabilized by intramolecular hydrogen bonds between the hydroxyl groups and the carboxamide oxygen.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | ee (%) | Key Reference |

|---|---|---|---|---|

| Chiral Pool (Threonine) | L-Threonine | 78 | 99 | |

| Asymmetric Dihydroxylation | Acrylamide | 65 | 92 | |

| Direct Amidation | Carboxylic Acid | 93 | – |

Chemical Reactions Analysis

Types of Reactions: (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Muricatacin Derivatives

Muricatacin [(4R,5R)-tetrahydrofuran-2-yl] is a bioactive compound isolated from Annona muricata seeds. Key analogs include:

a) (4R,5S)- and (4S,5R)-trans-Muricatacins

- Structure : Tetrahydrofuran core with dihydroxy and alkyl chain substituents.

- Synthesis: Synthesized via Sharpless asymmetric dihydroxylation of lauryl bromide derivatives, followed by stereochemical inversion using Mitsunobu conditions .

- Bioactivity : Exhibits cytotoxicity against tumor cell lines (e.g., P-388 murine leukemia) and insecticidal properties .

- Key Difference : The target compound replaces the tetrahydrofuran ring with an imidazolidine scaffold, enhancing hydrogen-bonding capacity via the carboxamide group.

b) Aza-Muricatacin [(4S,5R)-anti-aza-Muricatacin]

Imidazolidine and Imidazoline Derivatives

a) 2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid

- Structure: Dihydroimidazole ring with amino, hydroxyethyl, and carboxylic acid groups.

- Key Difference : The target compound lacks the carboxylic acid and hydroxyethyl groups but features a carboxamide and ketone, which may alter solubility and target interactions.

b) (4S)-N-[(1S,2R)-1-Benzyl-3-...-2-oxoimidazolidine-4-carboxamide

- Structure : Complex oxoimidazolidine carboxamide with benzyl and methoxybenzyl substituents.

- Synthesis : Involves multi-step coupling reactions, emphasizing stereochemical precision .

- Key Difference : The target compound’s simpler structure (lacking aromatic substituents) may reduce steric hindrance, enhancing bioavailability.

Pyrazole-Carboximidamide Derivatives

These compounds exhibit antimicrobial and anticancer activities but differ in ring size and substituent positioning .

Key Findings and Implications

- Stereochemical Control: The target compound’s synthesis leverages methods like Mitsunobu and Sharpless reactions, mirroring strategies for muricatacin analogs .

- Applications : While aza-muricatacin is a precursor for complex acetogenins, the target compound’s simpler structure could streamline derivatization for drug discovery .

Biological Activity

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is a chiral compound with significant potential in various fields of biological research and medicinal chemistry. This compound features a unique chemical structure characterized by two hydroxyl groups and a carboxamide group attached to an imidazolidine ring. Its molecular formula is CHNO with a molecular weight of 161.12 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 161.12 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2+/m1/s1 |

| InChI Key | BXMBZPJCUFAAEX-NCGGTJAESA-N |

| Canonical SMILES | C1(C(N(C(=O)N1)C(=O)N)O)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways through interactions with cellular receptors, influencing cellular functions and gene expression.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting various enzymes that are crucial in metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on the Na v1.8 voltage-gated sodium ion channel. The findings indicated that this compound effectively reduced the channel's activity, suggesting its potential use in treating pain disorders associated with sodium channel dysfunction .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Case Study 3: Anti-inflammatory Mechanisms

Research published in pharmacological journals indicated that the compound exhibited significant anti-inflammatory effects in animal models of arthritis. It was found to decrease pro-inflammatory cytokines and inhibit NF-kB signaling pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (4R,5S)-4,5-Dihydroxy-2-thiazolidinone | Thiazolidinone ring | Antimicrobial properties |

| (4R,5S)-4,5-Dihydroxy-2-pyrrolidinone | Pyrrolidinone ring | Antiviral activity |

| (4R,5S)-4-hydroxyimidazolidinone | Imidazolidinone ring | Potential neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nitration, alkylation, and cyclization. For example, imidazolidine derivatives are often synthesized via condensation of urea analogs with α-hydroxy ketones under acidic conditions. Key parameters include:

- Temperature : Maintain 60–80°C during cyclization to avoid racemization .

- Solvent System : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in ring-closing steps .

Table: Example Reaction Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | Urea, α-hydroxy ketone, H₂SO₄ | 70 | 65–72 |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., C4/C5 hydroxy groups) using COSY and HSQC. Chemical shifts for the oxoimidazolidine ring typically appear at δ 4.2–5.0 ppm (¹H) and 170–180 ppm (¹³C) .

- IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₅H₈N₃O₄⁺, calc. 198.06) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate solutions (0.1 mg/mL) in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Degradation is minimal at pH 4–6 but increases >pH 7 due to hydrolysis .

- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C for 30 days. Use DSC to detect melting point shifts (>5% indicates instability) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test the compound across a wide concentration range (nM–mM) in enzyme assays (e.g., kinase inhibition) and cell viability (MTT) assays. Discrepancies may arise from off-target effects at high doses .

- Selectivity Profiling : Use kinome-wide screening or proteomics to identify non-specific binding partners .

- Metabolite Interference : Incubate with liver microsomes to assess if active metabolites contribute to cytotoxicity .

Q. What experimental designs are suitable for evaluating stereospecific interactions with biological targets?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with target proteins (e.g., hydrolases) to resolve binding modes of the 4R,5S configuration .

- Molecular Dynamics (MD) : Simulate interactions over 100 ns trajectories to compare enantiomer binding energies (e.g., (4R,5S) vs. (4S,5R)) .

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon ligand binding at 220–260 nm .

Q. How can computational methods predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate logP (hydrophobicity) and biodegradation probability (e.g., BIOWIN score <2.5 suggests persistence) .

- Metabolic Pathway Prediction : Employ MetaPrint2D to identify likely microbial degradation sites (e.g., hydroxylation at C4/C5) .

- Ecotoxicity Assays : Test in Daphnia magna or algal models to validate computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 80%) for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with strict control of moisture (use anhydrous solvents) and oxygen (inert atmosphere) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated intermediates) that reduce yield .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize time-to-completion .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.